molecular formula C5H4BrNaO4S2 B6598942 sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate CAS No. 1701506-88-8

sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate

Cat. No. B6598942
CAS RN: 1701506-88-8
M. Wt: 295.1 g/mol
InChI Key: ZROMUZCWDATZCW-UHFFFAOYSA-M
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Description

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate, also referred to as SBHMS, is a unique compound with a wide range of potential applications in the scientific research field. It is a strong acid that can be used in various synthetic reactions, as well as in the preparation of other compounds. SBHMS has been studied extensively in the last few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.

Scientific Research Applications

SBHMS has a number of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, amines, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antimalarial agents. Additionally, SBHMS has been used in the synthesis of fluorescent dyes and imaging agents, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of SBHMS is not fully understood. However, it is believed to involve the formation of a covalent bond between the 5-bromothiophen-2-yl group and the hydroxy group, which results in the formation of a stable complex. This complex can then undergo a number of reactions, depending on the conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of SBHMS have not been extensively studied. However, it has been shown to have a number of effects on various biochemical pathways, including the inhibition of the enzyme glutathione-S-transferase and the activation of the enzyme caspase-3. Additionally, SBHMS has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

SBHMS has a number of advantages for use in laboratory experiments. It is a strong acid, which makes it useful for a variety of synthetic reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, which can be a limitation for some experiments.

Future Directions

There are a number of potential future directions for the use of SBHMS. One potential direction is the use of SBHMS in the synthesis of more complex compounds, such as peptides and proteins. Additionally, SBHMS could be used to create novel fluorescent dyes and imaging agents. Additionally, further research into the biochemical and physiological effects of SBHMS could lead to the development of new drugs or treatments. Finally, SBHMS could be used to create polymers with unique properties, such as improved electrical or thermal conductivity.

Synthesis Methods

SBHMS can be synthesized in a two-step process. The first step involves the reaction of 5-bromothiophen-2-ylmethanesulfonate with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-bromothiophen-2-ylmethanesulfonate and sodium or potassium hydroxide, respectively. The second step involves the reaction of the 5-bromothiophen-2-ylmethanesulfonate with hydroxylamine, which produces SBHMS.

properties

IUPAC Name

sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROMUZCWDATZCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate

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